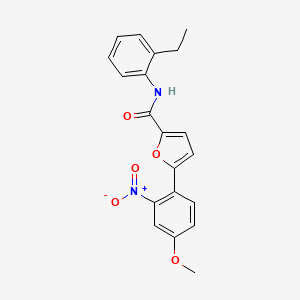

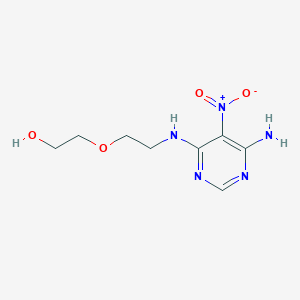

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds known for their biological activities. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets, including lethal H5N1 influenza A viruses , and for their antimicrobial properties [3, 4, 6, 8]. These compounds are characterized by a furan ring attached to a carboxamide group, with various substitutions that can significantly affect their biological activity and physical properties.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the formation of the furan ring followed by the introduction of the carboxamide functionality. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, the synthesis of related compounds often involves multi-step reactions starting from furan-carboxylate precursors, followed by nitration, and subsequent reactions with amines or hydrazine derivatives to introduce the carboxamide group [6, 8].

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD) . The crystal structure of these compounds can reveal important information about their conformation and intermolecular interactions, which can be further analyzed using density functional theory (DFT) and Hirshfeld surface analysis . These analyses provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions depending on their substituents. For example, photolysis of N-butyl-5-nitro-2-furamide in methanol resulted in the displacement of the nitro group by a solvent molecule, forming N-butyl-5-methoxy-2-furamide . The reactivity of the nitro group is a common feature in these compounds, as it can participate in redox reactions and potentially form reactive intermediates that contribute to their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their acidity, basicity, solubility, and stability. For instance, the introduction of a nitro group can increase the compound's reactivity and polarity, which may enhance its solubility in polar solvents . The antimycobacterial activity of these compounds has been linked to their ability to interfere with iron homeostasis, which is related to their chemical properties .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide and its derivatives have been explored for their antimicrobial and antioxidant properties. A study by Devi et al. (2010) synthesized various Schiff bases and azetidione derivatives from this compound, revealing significant antimicrobial and antioxidant activities. This highlights its potential in combating microbial infections and oxidative stress-related conditions (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Anti-Bacterial Activities Against Drug-Resistant Bacteria

A study conducted by Siddiqa et al. (2022) focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, demonstrating their efficacy against clinically isolated drug-resistant bacteria. This research underscores the potential of N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in addressing the challenge of drug-resistant bacterial infections (Siddiqa et al., 2022).

Influenza A Virus Inhibition

Yongshi et al. (2017) conducted a study on furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. The research demonstrated that certain derivatives exhibit potent inhibitory activity against the H5N1 virus, suggesting the potential application of N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in antiviral therapies (Yongshi et al., 2017).

Anti-Tobacco Mosaic Virus Activity

Wu et al. (2018) isolated furan-2-carboxylic acids from the roots of Nicotiana tabacum and found them to exhibit significant anti-Tobacco Mosaic Virus (TMV) activity. This research points to the potential use of N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in plant protection and virology (Wu et al., 2018).

properties

IUPAC Name |

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-13-6-4-5-7-16(13)21-20(23)19-11-10-18(27-19)15-9-8-14(26-2)12-17(15)22(24)25/h4-12H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMNYTQXHRXENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)